2-(2,4-Difluorobenzoyl)oxazole

説明

Significance of Oxazole (B20620) Scaffold in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental in chemical and life sciences. tandfonline.com Among these, the oxazole nucleus, a five-membered aromatic ring containing one nitrogen and one oxygen atom, holds a place of prominence. tandfonline.comsemanticscholar.org First synthesized in 1917, the oxazole structure has since been the subject of extensive study. numberanalytics.com

The significance of the oxazole scaffold stems from several key properties. As a five-membered heterocyclic aromatic ring, it is considered a valuable platform for developing new chemical entities in medicinal chemistry. nih.gov The arrangement of its carbon, nitrogen, and oxygen atoms, all of which are sp2 hybridized and planar, results in a stable, aromatic system. semanticscholar.org This structure allows oxazole derivatives to participate in various weak interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, which are crucial for binding to biological targets like enzymes and receptors. tandfonline.comsemanticscholar.org Consequently, oxazole derivatives are investigated for a wide array of potential biological activities. tandfonline.com The versatility of the oxazole ring makes it a recurring motif in medicinal chemistry and a building block in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science. semanticscholar.orgnumberanalytics.com

Overview of Benzoyl-Substituted Oxazole Derivatives in Research Context

Within the large family of oxazole derivatives, those substituted with a benzoyl group represent a significant area of research. The synthesis of such compounds can be achieved through various methods, including the reaction of N-benzoyl amino acids with reagents like phosphorus oxychloride. rdd.edu.iq The benzoyl moiety, often attached at the 2-position of the oxazole ring, influences the electronic properties and reactivity of the molecule.

Further functionalization of the benzoyl group, for instance, with halogen atoms like fluorine, is a common strategy in medicinal chemistry. Fluorine substitution can alter a molecule's metabolic stability, binding affinity, and other physicochemical properties. Research into benzoxazole (B165842) derivatives, which have a benzene (B151609) ring fused to the oxazole, shows that 2-substituted scaffolds are of particular interest due to their diverse pharmacological potential. nih.gov The synthesis of various substituted phenyl-oxazole derivatives is an active field, aiming to create libraries of compounds for screening and development. ijpsonline.com

Specific Research Focus on 2-(2,4-Difluorobenzoyl)oxazole

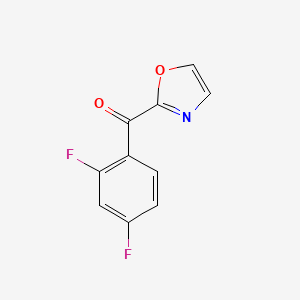

The specific compound, this compound, is a member of the benzoyl-substituted oxazole family. Its structure features an oxazole ring linked to a 2,4-difluorophenyl group via a carbonyl bridge. While detailed published research focusing exclusively on this particular isomer is limited, its fundamental chemical properties are documented.

The presence of the two fluorine atoms on the phenyl ring at positions 2 and 4 is expected to significantly influence its electronic properties and reactivity compared to non-fluorinated analogues or other isomers. Research on related compounds, such as those with different substitution patterns or additional functional groups, is more extensive. For example, compounds incorporating a 2,4-difluorobenzoyl piperazine (B1678402) moiety attached to an oxazole ring have been synthesized. molport.com Similarly, research into other fluorinated benzoyl oxazolines, which are precursors to oxazoles, highlights the chemical interest in this class of molecules. google.com These related studies underscore the importance of the fluorinated benzoyl-oxazole framework in the broader search for novel chemical entities.

Below is a table summarizing the known identifiers and basic properties of this compound.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | 001chemical.com |

| CAS Number | 898760-38-8 | 001chemical.comfluorochem.co.uk |

| Molecular Formula | C₁₀H₅F₂NO₂ | 001chemical.comnih.govbldpharm.com |

| Molecular Weight | 209.15 g/mol | bldpharm.com |

| MDL Number | MFCD07699377 | 001chemical.combldpharm.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTACQUAWKVSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642104 | |

| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-38-8 | |

| Record name | (2,4-Difluorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 2 2,4 Difluorobenzoyl Oxazole

Electrophilic Substitution Reactions on the Difluorobenzoyl Moiety

Electrophilic aromatic substitution (SEAr) on the difluorobenzoyl portion of the molecule is generally challenging. wikipedia.orgmasterorganicchemistry.com The aromatic ring is strongly deactivated by the presence of three electron-withdrawing groups: the two fluorine atoms and the carbonyl group of the benzoyl moiety. youtube.com These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on the Difluorobenzoyl Moiety

| Reaction | Reagents | Predicted Major Product(s) | Remarks |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 2-(3-Nitro-2,4-difluorobenzoyl)oxazole and 2-(5-Nitro-2,4-difluorobenzoyl)oxazole | Requires harsh conditions due to strong ring deactivation. |

| Halogenation | Br2/FeBr3 | 2-(3-Bromo-2,4-difluorobenzoyl)oxazole and 2-(5-Bromo-2,4-difluorobenzoyl)oxazole | Reaction is expected to be slow and require a strong Lewis acid catalyst. |

| Sulfonation | Fuming H2SO4 | 3-(Oxazole-2-carbonyl)-2,6-difluorobenzenesulfonic acid | High temperatures and concentrated acid are necessary. |

Nucleophilic Substitution Reactions Involving Fluorine Atoms

In contrast to its inertness toward electrophiles, the difluorobenzoyl ring is activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing carbonyl group, along with the second fluorine atom, stabilizes the negative charge of the Meisenheimer complex intermediate that forms upon nucleophilic attack. wikipedia.orglibretexts.org This stabilization is most effective when the attack occurs at the ortho (C2) and para (C4) positions relative to the carbonyl group.

Consequently, the fluorine atoms at both C2 and C4 are susceptible to displacement by a variety of nucleophiles. The para-fluorine (C4) is generally more reactive due to stronger resonance stabilization of the intermediate. libretexts.org Sequential substitution is possible, allowing for the introduction of one or two new substituents. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Difluoroaryl Ketones

| Nucleophile | Typical Conditions | Product Type | Reference Example |

|---|---|---|---|

| Amines (e.g., Morpholine) | K2CO3, DMF, Heat | (Amino-fluorobenzoyl)oxazole | Reaction of 2,4-difluoronitrobenzene (B147775) with amines. nih.gov |

| Alkoxides (e.g., NaOMe) | MeOH, Heat | (Alkoxy-fluorobenzoyl)oxazole | Substitution on activated fluoroarenes. nih.gov |

| Thiolates (e.g., NaSPh) | DMF or DMSO | (Arylthio-fluorobenzoyl)oxazole | Displacement of fluorine by sulfur nucleophiles. nih.gov |

| Hydroxide (e.g., NaOH) | Aqueous base, Heat | (Hydroxy-fluorobenzoyl)oxazole | Hydrolysis of activated aryl halides. libretexts.org |

Oxidation Reactions of the Oxazole (B20620) Heterocycle

The oxazole ring is susceptible to oxidative cleavage under strong oxidizing conditions. Reagents such as hot, acidic, or basic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can break open the heterocyclic ring. reddit.comlibretexts.orgcoaching-center.in This type of reaction is generally destructive to the oxazole moiety and leads to the formation of carboxylic acid derivatives. For 2-(2,4-Difluorobenzoyl)oxazole, oxidative cleavage would likely break the C2-C3 and C4-C5 bonds of the oxazole ring, leading to the formation of 2,4-difluorobenzoic acid after workup. Milder oxidizing agents are typically unreactive towards the stable aromatic oxazole ring.

Reduction Reactions of the Carbonyl Functional Group

The carbonyl group of the molecule can be selectively reduced using a variety of standard reducing agents. The choice of reagent determines the final product.

Reduction to Alcohol: Milder hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding (2,4-difluorophenyl)(oxazol-2-yl)methanol. scielo.org.zalibretexts.orgyoutube.com NaBH₄ is often preferred for its greater functional group tolerance and milder reaction conditions. orientjchem.orgrsc.org

Complete Deoxygenation to Methylene (B1212753): More vigorous reduction methods can completely remove the carbonyl oxygen, converting the benzoyl group into a benzyl (B1604629) group. organic-chemistry.org The two primary methods for this transformation are the Clemmensen reduction (zinc amalgam and concentrated HCl) and the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). wikipedia.orgwikipedia.orglibretexts.orgpharmaguideline.com The choice between these depends on the stability of the rest of the molecule to acidic or basic conditions. annamalaiuniversity.ac.inalfa-chemistry.commasterorganicchemistry.com Given that oxazoles can be sensitive to strong acid, the Wolff-Kishner reduction or its Huang-Minlon modification may be more suitable. wikipedia.org

Table 3: Reduction Products of the Carbonyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydride Reduction | NaBH4, MeOH or LiAlH4, THF then H3O+ | (2,4-Difluorophenyl)(oxazol-2-yl)methanol |

| Clemmensen Reduction | Zn(Hg), conc. HCl, Heat | 2-(2,4-Difluorobenzyl)oxazole |

| Wolff-Kishner Reduction | H2NNH2, KOH, Ethylene Glycol, Heat | 2-(2,4-Difluorobenzyl)oxazole |

Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netresearchgate.net This reaction provides a powerful route to synthesizing substituted pyridine (B92270) and furan (B31954) derivatives. The reactivity of the oxazole in a Diels-Alder reaction is highly dependent on its substituents.

The presence of the electron-withdrawing 2-(2,4-difluorobenzoyl) group makes the oxazole ring electron-deficient. This favors an inverse-electron-demand Diels-Alder reaction, where the oxazole (as the diene) reacts more readily with electron-rich dienophiles (e.g., enamines, vinyl ethers). nih.govacs.org The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction to eliminate water (or another small molecule), leading to the formation of a substituted pyridine. thieme-connect.com

Derivatization Strategies for Structural Modification

Beyond the reactions at the primary functional groups, several other strategies can be employed to modify the structure of this compound.

Lithiation of the Oxazole Ring: The protons on the oxazole ring are acidic and can be removed by strong bases like n-butyllithium or lithium diisopropylamide (LDA). In a 2-substituted oxazole, deprotonation typically occurs at the C5 position, which is the most acidic remaining site. scilit.comnih.govrsc.org The resulting 5-lithiooxazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), allowing for the introduction of various substituents at this position.

Carbonyl Group Derivatization: The ketone functional group can be converted into other functionalities. For example, it can react with hydroxylamine (B1172632) to form an oxime or with hydrazines to form hydrazones. These derivatives can serve as intermediates for further transformations, such as the Beckmann rearrangement of the oxime.

Cross-Coupling Reactions: Following nucleophilic substitution of a fluorine atom with a suitable nucleophile (e.g., a boronic acid derivative under specific conditions, or conversion to an organometallic reagent), the benzoyl moiety could potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds.

Advanced Research Applications of 2 2,4 Difluorobenzoyl Oxazole in Chemical Sciences

Utilization as a Synthetic Building Block for Complex Chemical Architectures

The structural rigidity and defined reactive sites of 2-(2,4-Difluorobenzoyl)oxazole make it an excellent starting point for the synthesis of more elaborate molecules. Its utility spans from being a precursor in multi-step organic syntheses to serving as a foundational scaffold for large chemical libraries.

In organic synthesis, this compound serves as a versatile intermediate. The oxazole (B20620) ring, a five-membered heterocycle containing both nitrogen and oxygen, can participate in various chemical transformations. For instance, the predictable regioselective metallation of oxazoles allows for the introduction of new functional groups at specific positions on the ring. Furthermore, the oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic systems.

The difluorobenzoyl moiety also offers multiple avenues for chemical modification. The fluorine atoms can influence the reactivity of the phenyl ring and can be involved in cross-coupling reactions. The ketone linkage between the two rings is susceptible to nucleophilic attack or can be transformed into other functional groups, further expanding the synthetic possibilities.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Potential Product Class |

| C-H Arylation | Palladium/Copper catalyst, Aryl bromide | Aryl-substituted oxazoles |

| Cycloaddition | Dienophile, Heat or Lewis acid | Polycyclic heterocyclic compounds |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard) | Tertiary alcohols |

| Reduction of Ketone | Reducing agents (e.g., NaBH4) | Secondary alcohols |

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. This compound is an ideal scaffold for such libraries due to its multiple points of diversification. The oxazole ring can be substituted at the 4 and 5 positions, while the difluorophenyl ring allows for substitution at its available positions.

By systematically varying the chemical groups attached at these positions, a vast library of compounds can be generated. This approach is highly valuable in drug discovery and materials science, where screening large numbers of compounds is necessary to identify candidates with desired properties. For example, different amino acids could be used to build upon the oxazole core, creating a library of complex peptide-like structures.

Table 2: Illustrative Combinatorial Library from this compound Scaffold

| Scaffold Position | R1 (Oxazole C4) | R2 (Oxazole C5) | R3 (Phenyl Ring) |

| Compound 1 | -H | -Methyl | -H |

| Compound 2 | -H | -Phenyl | -H |

| Compound 3 | -Bromo | -Methyl | -H |

| Compound 4 | -H | -Methyl | -Nitro |

Role in Materials Science and Engineering

The unique electronic and photophysical properties of the oxazole ring, combined with the stability conferred by the difluorophenyl group, make this compound a promising candidate for the development of advanced materials.

The incorporation of the this compound moiety into polymer chains can impart desirable properties. The rigidity of the oxazole and phenyl rings can enhance the thermal stability and mechanical strength of the resulting polymer. The fluorine atoms are known to increase hydrophobicity and chemical resistance, making such polymers suitable for high-performance coatings.

Furthermore, π-conjugated polymers containing oxazole or similar heterocyclic linkers are being explored for their electronic properties. The synthesis of polymers incorporating this specific building block could be achieved through methods like direct heteroarylation polymerization, leading to materials with tailored electronic and optical characteristics for applications in organic electronics.

Table 3: Predicted Properties of Polymers Incorporating this compound

| Polymer Backbone | Expected Property Enhancement | Potential Application |

| Polyacrylate | Increased thermal stability, Hydrophobicity | Protective coatings, Weather-resistant films |

| Polythiophene | Modified electronic band gap, Luminescence | Organic light-emitting diodes (OLEDs), Sensors |

| Polyamide | Enhanced rigidity and solvent resistance | High-performance engineering plastics |

Oxazole derivatives are well-known for their luminescent properties and have been investigated for use in organic light-emitting diodes (OLEDs) and fluorescent probes. The oxazole core can act as a proficient electron-transporting and hole-blocking unit. The electronic nature of the substituents on the oxazole ring system significantly influences its photophysical properties, such as the emission wavelength and quantum yield.

The presence of the electron-withdrawing 2,4-difluorobenzoyl group is expected to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the HOMO-LUMO energy gap can shift the fluorescence emission, potentially leading to materials that emit in specific regions of the visible spectrum. Research into similar oxazole-based compounds has shown that they can exhibit high photoluminescence efficiencies, with quantum yields approaching unity in certain solvents.

Table 4: Photophysical Properties of Oxazole-Based Materials

| Compound Type | Emission Wavelength Range | Quantum Yield | Key Feature |

| Aryl-substituted Oxazoles | UV to Visible | Variable, can be high | Tunable emission based on aryl group |

| Phenanthro[9,10-d]oxazole Derivatives | 400 nm - 550 nm | Approaching 1.0 in non-polar solvents | Reversible fluorescence photoswitching |

| Benzoxazole-Zinc(II) Complex | Visible | High | Large fluorescence response to alcohol |

Application in Catalysis and Ligand Design

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows oxazole-containing molecules to serve as ligands in transition metal catalysis. Chiral bis-oxazolines, which are structurally related to oxazoles, are a well-established class of ligands for asymmetric catalysis.

By modifying this compound to include additional donor atoms, bidentate or tridentate ligands can be created. For example, introducing a coordinating group at the C4 or C5 position of the oxazole ring could lead to novel ligands. The electronic properties of the ligand, and therefore the catalytic activity of the metal complex, can be fine-tuned by the electron-withdrawing nature of the difluorobenzoyl group. Vanadium catalysts bearing oxazole-based ligands have been shown to be active in ethylene polymerization and copolymerization reactions.

Table 5: Potential Catalytic Systems Using this compound-Based Ligands

| Metal Center | Ligand Type | Target Reaction | Potential Advantage |

| Palladium (Pd) | Bidentate N,O-ligand | Cross-coupling reactions (e.g., Suzuki, Heck) | Enhanced catalyst stability and selectivity |

| Copper (Cu) | Chiral bis-oxazole derivative | Asymmetric cyclopropanation | High enantioselectivity |

| Vanadium (V) | Bidentate N,N-ligand | Olefin polymerization | Production of high molecular weight polymers |

Oxazole-Based Ligands for Metal-Catalyzed Transformations

The oxazole ring is a significant structural motif in the design of ligands for metal-catalyzed reactions. tandfonline.com As a heterocyclic compound, it possesses both nitrogen and oxygen atoms that can serve as coordination sites for transition metals. mdpi.com The specific compound, this compound, can be considered a promising candidate for ligand development, although direct catalytic applications are not yet extensively documented. The versatility of the oxazole scaffold allows it to be a building block in the synthesis of more complex ligands. tandfonline.com

The utility of oxazole derivatives in catalysis is demonstrated in various transition-metal-catalyzed processes, including those involving palladium, rhodium, and nickel. nih.govmdpi.com These catalysts are crucial for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org For instance, vanadium complexes with ligands containing oxazole structural units have been shown to be active catalysts for ethylene polymerization and copolymerization with norbornene. mdpi.com The electronic and steric properties of the ligand, which are influenced by its substituents, play a critical role in the catalyst's activity and selectivity. mdpi.com In this compound, the electron-withdrawing nature of the two fluorine atoms on the benzoyl ring can significantly modulate the electron density of the oxazole system, thereby influencing its coordination properties with a metal center. This fine-tuning of electronic character is a key strategy in catalyst design.

Investigation in Organocatalysis

Organocatalysis, which employs small, metal-free organic molecules to accelerate chemical reactions, represents another promising area for the application of oxazole derivatives. While specific studies on this compound as an organocatalyst are not prominent, its structural features suggest potential utility. The nitrogen atom in the oxazole ring is a Lewis basic site, capable of activating substrates through hydrogen bonding or other non-covalent interactions. scispace.com

The development of bifunctional organocatalysts, which contain both a basic and an acidic site, is a common strategy. scispace.com For example, chiral 2-aminobenzimidazoles, which are structurally related to oxazoles, have been used in enantioselective Michael reactions. scispace.com The this compound scaffold could be functionalized to incorporate other catalytic groups, creating novel organocatalysts. Furthermore, the synthesis of chiral oxazolidines, which are reduced forms of oxazoles, has been reported for use in highly enantioselective Diels-Alder reactions, highlighting the potential of the core oxazole structure in asymmetric catalysis. researchgate.net The development of such catalysts is a continually evolving field, with applications in the synthesis of complex molecules like pharmaceutical intermediates. nih.gov

Research Probes in Biochemical Systems (Mechanistic Studies)

The unique structure of this compound makes it a valuable scaffold for developing research probes to investigate biological systems. Such probes can help elucidate the mechanisms of enzymes and the nature of protein-ligand interactions.

Investigation of Enzyme Activity Modulation

Oxazole derivatives are present in a wide array of pharmacologically active compounds, known to modulate the activity of various enzymes. nih.gov Their therapeutic applications include roles as anti-inflammatory, anticancer, and antidiabetic agents, often by targeting specific enzymes like cyclooxygenase (COX) or tyrosine kinases. nih.govnih.gov The this compound structure combines the oxazole core with a difluorobenzoyl group, a feature found in many enzyme inhibitors.

For example, benzoxazole (B165842) derivatives have been identified as novel anti-inflammatory agents through the inhibition of COX enzymes. nih.gov Similarly, isoxazole derivatives have been evaluated as potent and selective COX-1/COX-2 inhibitors. nih.gov The substitution pattern on the aromatic rings is crucial for activity and selectivity. Molecular docking studies suggest that these compounds bind to key amino acid residues in the enzyme's active site, such as Arg-120 and Tyr-355 in COX-2. nih.gov The difluorophenyl moiety of this compound could engage in specific interactions within an enzyme's active site, potentially leading to potent and selective inhibition.

Analysis of Protein-Ligand Interactions

Understanding the interactions between a small molecule (ligand) and its protein target is fundamental for drug discovery and chemical biology. researchgate.net The this compound scaffold can be used to probe these interactions. The fluorine atoms are particularly useful as they can be detected by ¹⁹F NMR spectroscopy, a powerful technique for studying ligand binding and conformational changes in proteins without interference from other signals in the biological matrix.

Molecular docking is a computational technique frequently used to predict and analyze the binding mode of ligands within a protein's active site. nih.govresearchgate.net Studies on related benzoxazole and isoxazole derivatives have used docking to identify key hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex. nih.govnih.gov For this compound, docking studies could predict its binding orientation and affinity for various protein targets, guiding the design of more potent derivatives. The insights gained from such analyses are critical for understanding the molecular basis of a compound's biological activity.

Exploration of Structure-Activity Relationships for Chemical Tool Development

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical tool development, aiming to correlate a molecule's chemical structure with its biological or chemical activity. nih.gov By systematically modifying the this compound scaffold and evaluating the resulting analogs, researchers can identify key structural features required for a desired function. researchgate.net

The development of new therapeutic agents often relies on SAR insights. For instance, in the development of antifungal azoles, SAR studies have been crucial in optimizing potency and overcoming drug resistance. nih.gov Similarly, extensive SAR has been performed on oxadiazole-based antibacterials, where modifications to different parts of the molecule were evaluated to improve efficacy against resistant bacteria like MRSA. nih.gov

For the this compound scaffold, a systematic exploration could involve modifications at several positions. The following table outlines potential modifications and their predicted impact, based on established principles from studies on related heterocyclic compounds.

| Structural Modification | Potential Impact on Activity | Rationale/Examples from Literature |

| Varying substituent position on the benzoyl ring | Modulates electronic properties, steric hindrance, and binding interactions. | In many enzyme inhibitors, the position of substituents on an aromatic ring is critical for fitting into the active site and forming key interactions. nih.govnih.gov |

| Changing halogen type (e.g., Cl, Br) on the benzoyl ring | Affects lipophilicity and the potential for halogen bonding, influencing both potency and pharmacokinetic properties. | SAR studies on oxadiazole antibacterials showed that hydrophobic substituents, especially halogens, were well-tolerated and often beneficial for activity. nih.gov |

| Adding substituents to the C4 or C5 positions of the oxazole ring | Probes for additional binding pockets and can alter the molecule's vectoral properties. | Substitution patterns on the oxazole ring play a pivotal role in delineating the biological activities of these compounds. nih.gov |

| Replacing the oxazole ring with other heterocycles (e.g., thiazole, isoxazole, oxadiazole) | Investigates the importance of the specific heteroatom arrangement for activity and can modify metabolic stability. | The replacement of linkers with different five-membered heterocycles has been used as a strategy to modulate the activity of kinase inhibitors. mdpi.com |

Through such iterative cycles of design, synthesis, and testing, the this compound scaffold can serve as a valuable starting point for the development of novel chemical tools and therapeutic candidates.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

Continuous Flow Chemistry : The application of continuous flow processing is a promising avenue for the synthesis of heterocyclic compounds like oxazoles. nih.govacs.org This technology offers significant advantages over traditional batch methods, including enhanced reaction speed, higher yields, improved safety for handling hazardous reagents, and simplified scalability. nih.govnih.gov Future work could focus on developing a telescoped, multi-step flow synthesis for 2-(2,4-Difluorobenzoyl)oxazole, integrating reaction, work-up, and purification into a single, automated process. nih.gov

Green Chemistry Approaches : The principles of green chemistry are increasingly guiding synthetic strategies. For oxazole (B20620) synthesis, this includes the use of microwave and ultrasound technologies to accelerate reactions, as well as the exploration of more environmentally benign solvents like ionic liquids or deep-eutectic solvents. rsc.orgnih.gov Future methodologies could focus on catalyst-free reactions in eco-friendly solvents to produce this compound, thereby reducing the generation of hazardous waste. mdpi.com

Catalytic C-H Activation : Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgbenthamscience.com Research into palladium, rhodium, or iridium-catalyzed C-H activation could enable the direct attachment of aryl, alkyl, or other functional groups to the oxazole core of the title compound, providing a rapid route to diverse analogues. benthamscience.comrsc.orgcijournal.ru This approach avoids the need for halogenated or organometallic oxazole precursors. acs.org

Table 1: Comparison of Emerging Synthetic Methodologies for Oxazole Synthesis

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, scalability, process automation. nih.govnih.gov | Development of integrated, multi-step flow reactors for synthesis and purification. nih.gov |

| Green Synthetic Methods | Reduced use of toxic solvents and reagents, lower energy consumption, minimized waste. rsc.orgnih.gov | Application of microwave/ultrasound; use of ionic liquids; catalyst-free systems. rsc.orgmdpi.com |

| Direct C-H Activation | High atom economy, avoids pre-functionalization, allows for late-stage modification. acs.orgrsc.org | Exploring regioselectivity of C-H functionalization on the oxazole and benzoyl rings. benthamscience.comrsc.org |

| Multi-Component Reactions (MCRs) | Increased efficiency, reduced number of synthetic steps, rapid library generation. nih.gov | Designing novel one-pot reactions to assemble the core structure from simple precursors. |

Advanced Computational Modeling for Predictive Reactivity and Design

In silico methods are becoming indispensable for accelerating the design and discovery of new molecules. Advanced computational modeling offers a powerful toolkit for predicting the properties of this compound and guiding the synthesis of derivatives with tailored functions.

Density Functional Theory (DFT) Studies : DFT calculations can predict the geometric and electronic structure of this compound. nih.govnih.govacs.org These studies can elucidate parameters such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's chemical reactivity and kinetic stability. nih.gov Future research can use DFT to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies. The presence of fluorine atoms is known to significantly influence a molecule's physicochemical properties, and DFT can model these effects. morressier.com

Quantitative Structure-Activity Relationship (QSAR) : For applications in drug discovery, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. benthamscience.com By building a library of this compound analogues and testing their biological activity, QSAR models can be trained to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. rsc.orgbenthamscience.com

Molecular Docking and Dynamics : Molecular docking simulations can predict how this compound and its derivatives might bind to biological targets such as enzymes or receptors. acs.orgnih.gov This is crucial for designing new inhibitors or modulators. Docking studies can reveal key interactions (e.g., hydrogen bonds, π-stacking) within a protein's active site. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding modes over time. benthamscience.com

Integration into Advanced Functional Material Systems

The unique combination of a fluorinated aromatic system and a heterocyclic oxazole ring makes this compound an attractive scaffold for the development of advanced functional materials.

Organic Electronics : Heterocyclic compounds are foundational to the field of organic electronics. nih.gov The carbazole unit, for instance, is widely used in Organic Light Emitting Diodes (OLEDs) due to its favorable hole-transport properties and stability. nih.govnih.gov Future work could explore the incorporation of the this compound core into larger conjugated systems for use as emitter or host materials in OLEDs. The difluorobenzoyl group could enhance properties such as metabolic stability and lipophilicity. acs.org

Fluorescent Probes and Sensors : Benzoxazole (B165842) derivatives are known to possess interesting photophysical properties, making them suitable for use as fluorescent probes. nih.govnih.gov They can be designed as chemosensors that signal the presence of specific metal ions, such as Zn²⁺ and Cd²⁺, through a fluorescence response. rsc.org Research could focus on modifying the this compound structure to create selective fluorescent probes for biological imaging or environmental monitoring. nih.govacs.org

Polymer Science : Oxazole-containing ligands have been used to create vanadium catalysts for olefin polymerization. rsc.org This suggests a pathway where derivatives of this compound could be synthesized to act as ligands, potentially influencing the catalytic activity and the properties of the resulting polymers. Furthermore, fluorine-containing compounds are critical precursors for high-performance fluoropolymers, and this scaffold could be explored as a novel monomer building block. benthamscience.com

Exploration of New Chemical Transformations and Derivatizations

To fully exploit the potential of the this compound scaffold, future research must explore diverse chemical transformations to generate novel analogues with unique properties. This involves reactions targeting the oxazole ring, the ketone linker, and the difluorobenzoyl group.

Functionalization of the Oxazole Ring : The oxazole ring is amenable to various transformations. Direct C-H functionalization, particularly at the C5 position, offers an efficient method to introduce new substituents without requiring prior activation. nih.gov The ring can also participate in cycloaddition reactions, such as Diels-Alder reactions, where it acts as a diene to form pyridine (B92270) derivatives. nih.gov Furthermore, the oxazole ring can undergo ring-opening and recyclization in the presence of nucleophiles, providing access to other heterocyclic systems like imidazoles. acs.orgrsc.org

Modification of the Ketone Linker : The carbonyl group is a versatile functional handle for derivatization. A key future direction is the enantioselective reduction of the ketone to produce chiral secondary alcohols. mdpi.comrsc.org This can be achieved using chiral catalysts like oxazaborolidines in combination with borane reagents, which is a well-established method for creating stereodefined products. nih.govacs.org These chiral alcohols can serve as precursors for a wide range of other chiral molecules.

Post-Synthetic Modification (PSM) : The concept of PSM, widely used in materials chemistry, can be applied here. morressier.comarvojournals.org A core structure of this compound could be synthesized with additional functional groups on the benzoyl ring (e.g., iodo, nitro, or amino groups). These groups can then be subjected to a variety of subsequent reactions, such as Pd-catalyzed cross-coupling or acylation, to build molecular complexity in a modular fashion. researchgate.net

Table 2: Potential Derivatization Strategies for this compound

| Molecular Target | Reaction Type | Potential Outcome |

| Oxazole Ring (C5) | Direct C-H Arylation/Alkylation | Introduction of diverse substituents to modulate steric and electronic properties. nih.gov |

| Oxazole Ring | Diels-Alder Cycloaddition | Synthesis of complex pyridine derivatives. nih.gov |

| Ketone Group | Enantioselective Reduction | Formation of chiral secondary alcohols for stereospecific applications. rsc.orgnih.gov |

| Benzoyl Ring | Post-Synthetic Modification (e.g., Suzuki Coupling) | Late-stage diversification of analogues with pre-installed functional handles. researchgate.net |

High-Throughput Screening for New Chemical Probe Development

To unlock the potential biological applications of this scaffold, modern drug discovery techniques can be employed to rapidly synthesize and screen large numbers of derivatives.

Combinatorial Library Synthesis : The this compound core is well-suited for combinatorial chemistry. By varying the precursors used in its synthesis, large libraries of analogues can be generated. nih.govresearchgate.net High-throughput synthesis methods, such as those using continuous flow reactors, can accelerate the creation of these libraries for screening campaigns. rsc.org

High-Throughput Screening (HTS) : HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov Libraries based on the title compound can be screened to identify "hits"—molecules that modulate the activity of a target protein. arvojournals.org Modern label-free HTS techniques, such as SAMDI mass spectrometry, can improve the speed and reliability of this process. nih.gov

DNA-Encoded Library (DEL) Technology : DEL technology is a powerful platform that enables the synthesis and screening of libraries containing millions or even billions of unique compounds. rsc.org Each molecule is tagged with a unique DNA barcode that encodes its synthetic history. rsc.org Future efforts could focus on adapting the synthesis of benzoyloxazoles to be DNA-compatible, allowing for the creation of vast DELs to identify binders for a wide range of protein targets. nih.govacs.orgnih.gov

Fragment-Based Drug Discovery (FBDD) : In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. morressier.com The this compound scaffold itself, or simplified versions of it, could be incorporated into fragment libraries. The oxazole ring is considered an attractive building block in FBDD. nih.govacs.org Hits identified from such screens can then be optimized and grown into more potent lead compounds.

Q & A

Q. What are the common synthetic routes for 2-(2,4-Difluorobenzoyl)oxazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves acylation or cyclization strategies. For example, oxazole derivatives are often synthesized via acylaminoacylation of aromatic hydrocarbons using oxazolones, followed by cyclization with reagents like phosphorus oxychloride . Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux in ethanol) improve reaction efficiency.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions .

- Substituent effects : The electron-withdrawing nature of fluorine atoms in the 2,4-difluorobenzoyl group may require longer reaction times for complete acylation.

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization employs:

- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with β = 100.571°, as seen in related oxazole derivatives) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.6–8.5 ppm and carbonyl carbons at ~170 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks via high-resolution MS).

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related oxazole derivatives exhibit:

- Kinase inhibition : Analogous compounds (e.g., p38 MAP kinase inhibitors) show anti-inflammatory activity .

- Antimicrobial properties : Fluorinated benzoyl groups enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorobenzoyl group affect reactivity in cross-coupling reactions?

The fluorine substituents:

- Modulate electron density : The -I effect reduces electron density on the benzoyl ring, slowing electrophilic substitution but enhancing nucleophilic acyl substitution.

- Direct regioselectivity : Fluorine atoms at the 2- and 4-positions sterically hinder para-substitution, favoring meta-functionalization in some cases .

- Impact stability : Fluorine’s electronegativity stabilizes intermediates in Suzuki-Miyaura couplings, as observed in aryl halide analogs .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

Common challenges include:

- Oxazole ring opening : Minimized by using anhydrous solvents (e.g., absolute ethanol) and avoiding protic acids at high temperatures .

- Byproduct formation : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound from diastereomers or oligomers .

- Scale-up limitations : Microfluidic reactors improve heat transfer and reduce side reactions in gram-scale syntheses .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Molecular docking : Simulates binding to target proteins (e.g., p38 MAP kinase) using software like AutoDock Vina. The difluorobenzoyl group’s geometry aligns with hydrophobic pockets in kinase domains .

- QSAR models : Correlate substituent electronegativity with IC values for antimicrobial activity .

- DFT calculations : Predict regioselectivity in electrophilic reactions by analyzing Fukui indices .

Methodological Considerations

Q. What analytical techniques resolve contradictions in reported spectral data for oxazole derivatives?

- 2D NMR (COSY, HSQC) : Distinguishes overlapping signals in crowded aromatic regions .

- Isotopic labeling : F NMR tracks fluorine environments to confirm substitution patterns .

- Comparative crystallography : Cross-references with databases (e.g., Cambridge Structural Database) to validate bond metrics .

Q. How do solvent polarity and temperature influence the compound’s stability in biological assays?

- Polar solvents (e.g., DMSO) : Enhance solubility but may promote hydrolysis of the oxazole ring.

- Low-temperature storage (-20°C) : Prevents degradation during long-term biological testing .

- Buffer selection : Phosphate-buffered saline (pH 7.4) mimics physiological conditions for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。